3-Aminopropyl(octyl)amine
Overview
Description
3-Aminopropyl(octyl)amine is a compound with the CAS Number: 7173-57-1 . It has a molecular weight of 186.34 and is a liquid at room temperature . It contains a total of 38 bonds, including 12 non-H bonds, 10 rotatable bonds, 1 primary amine (aliphatic), and 1 secondary amine (aliphatic) .
Synthesis Analysis
Tris(3-aminopropyl)amine-based tripodal urea and thiourea receptors have been synthesized and their anion binding properties have been investigated for halides and oxoanions . Another study used tris(2-amino ethyl) amine and tris(3-amino propyl) amine backboned tripodal receptors for anion recognition .Molecular Structure Analysis
The molecular structure of 3-Aminopropyl(octyl)amine contains a total of 39 atoms, including 26 Hydrogen atoms, 11 Carbon atoms, and 2 Nitrogen atoms . It contains total 38 bond(s); 12 non-H bond(s), 10 rotatable bond(s), 1 primary amine(s) (aliphatic), and 1 secondary amine(s) (aliphatic) .Chemical Reactions Analysis
Amines like 3-Aminopropyl(octyl)amine can react with strong acids such as hydroiodic acid (HI), hydrobromic acid (HBr), and hydrochloric acid (HCl) to give ammonium salts . Also, elimination reactions of 4º-ammonium salts are termed Hofmann eliminations .Physical And Chemical Properties Analysis
3-Aminopropyl(octyl)amine is a liquid at room temperature . It has a molecular weight of 186.34 . It contains a total of 38 bonds, including 12 non-H bonds, 10 rotatable bond(s), 1 primary amine(s) (aliphatic), and 1 secondary amine(s) (aliphatic) .Scientific Research Applications
Metal Coordination and Fluorescence Sensing
Specific Scientific Field
Analytical chemistry and materials science.
Summary
Researchers have synthesized a variety of polyazamacrocyclic compounds containing structural units of tris(3-aminopropyl)amine (TRPN) and oxadiamines. These macrocycles are decorated with one or two fluorophore groups (such as dansyl or quinoline) at different nitrogen atoms. The synthesis involves Pd(0)-catalyzed amination. The compounds’ spectrophotometric and fluorescent properties were studied, along with their coordination with metal cations (Cu(II), Zn(II), Cd(II), Pb(II), and Hg(II)). Notably, three of the studied macrocycles show significant fluorescence enhancement and hold promise as detectors for Zn(II) cations .
Experimental Procedures
Results
Surface Modification of Metal Oxide Nanoparticles
Specific Scientific Field
Materials science and nanotechnology.
Summary
The compound has been widely used as a silanization agent for modifying metal oxide nanoparticle (MONP) surfaces. The introduction of the amine group (NH₂) enhances MONP dispersibility and antibacterial properties. Applications include electrochemical sensors, catalysts, and Pickering emulsions .
Experimental Procedures
Results
Tripodal Receptors for Anion Binding
Specific Scientific Field
Supramolecular chemistry and molecular recognition.
Summary
Tris(3-aminopropyl)amine-based tripodal receptors have been synthesized. These receptors, such as tris([(4-cyanophenyl)amino]propyl)urea and tris([(4-cyanophenyl)amino]propyl)thiourea, were investigated for their anion binding properties. Halides and oxoanions were studied .
Experimental Procedures
Results
Safety And Hazards
Future Directions
properties
IUPAC Name |
N'-octylpropane-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26N2/c1-2-3-4-5-6-7-10-13-11-8-9-12/h13H,2-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZNJYFFUWANHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60221951 | |
Record name | 3-Aminopropyl(octyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60221951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminopropyl(octyl)amine | |
CAS RN |
7173-57-1 | |
Record name | N1-Octyl-1,3-propanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7173-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Octyl-1,3-propanediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007173571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Aminopropyl(octyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60221951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-aminopropyl(octyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.752 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-OCTYL-1,3-PROPANEDIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TB4OJ5XA2T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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